molecular formula C4H4Cl2HgO4 B12648448 Mercury(2+) chloroacetate CAS No. 26719-07-3

Mercury(2+) chloroacetate

Cat. No.: B12648448
CAS No.: 26719-07-3
M. Wt: 387.57 g/mol
InChI Key: CJCJEYBMYFRTNX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Mercury(II) Coordination Chemistry

The significance of mercury(II) coordination chemistry stems from the unique electronic and structural properties of the Hg²⁺ ion. As a d¹⁰ metal ion, it lacks ligand field stabilization energy, which results in a highly flexible coordination sphere. researchgate.netnih.gov This flexibility allows mercury(II) to adopt a wide range of coordination numbers, from 2 to 10, and geometries that include linear, trigonal, tetrahedral, and higher-order arrangements. nih.govresearchgate.net This versatility enables the formation of diverse and complex architectures, such as coordination polymers and supramolecular assemblies, by carefully selecting organic linkers. researchgate.netrsc.org

The inherent lability of complexes formed with d¹⁰ metal ions means that coordination bonds can be reversible. researchgate.net This property allows for dynamic rearrangement of metal ions and ligands during polymerization, often leading to highly ordered network topologies. researchgate.net Furthermore, the electron-withdrawing nature of the mercury(II) ion can be utilized to tune the fluorescent properties of organic ligands upon coordination, a principle widely exploited in the development of chemical sensors. researchgate.netnih.govrsc.org The study of mercury(II) complexes is also crucial for understanding its interactions in biological systems, particularly its tendency to target and inactivate enzymes containing sulfur. nih.gov

Historical Context of Mercury(II) Carboxylate Complexes

The history of mercury(II) carboxylates is intertwined with the development of organometallic chemistry. A significant surge in interest occurred at the end of the 19th century following Dimroth's discovery of the electrophilic substitution of aromatic compounds using mercury(II) salts. thieme-connect.de Mercury(II) acetate (B1210297), Hg(OAc)₂, became a prominent reagent in this field, widely used to generate organomercury compounds from unsaturated organic precursors. thieme-connect.dewikipedia.org For instance, it readily mercurates electron-rich aromatic compounds like phenol (B47542) and reacts with alkenes to induce the addition of hydroxide (B78521) or alkoxide groups. wikipedia.org

The study of simple mercury(II) carboxylates also has a firm grounding in physical inorganic chemistry. Research has been conducted to determine the stability constants of complexes formed between mercury(II) ions and various monocarboxylate ligands. rsc.org These studies have provided fundamental thermodynamic data, revealing, for example, that mercury(II) does not typically form stable chelate rings with carboxylates that have appropriately positioned oxygen donor atoms. rsc.org The crystal structure of mercury(II) acetate reveals isolated Hg(OAc)₂ molecules with primary Hg-O distances of 2.07 Å and a distorted square pyramidal coordination geometry due to weaker intermolecular interactions. wikipedia.orgwikipedia.org This foundational work on simple carboxylates like the acetate provides a crucial framework for understanding more complex or substituted derivatives like chloroacetate (B1199739).

Scope and Research Trajectories for Mercury(II) Chloroacetate

While dedicated research on Mercury(II) chloroacetate is not abundant in scientific literature, its potential can be inferred from the known chemistry of its components. The chloroacetate ligand, being more electron-withdrawing than the simple acetate ligand due to the inductive effect of the chlorine atom, can be expected to influence the electronic properties and reactivity of the mercury center.

Potential research trajectories for Mercury(II) chloroacetate include:

Catalysis: Mercury salts have been used as catalysts in reactions such as the addition of carboxylic acids to alkynes. orgsyn.org The specific electronic nature of the chloroacetate ligand could modulate the catalytic activity of the mercury center in such transformations. A procedure for synthesizing vinyl chloroacetate from acetylene (B1199291) and chloroacetic acid uses a mercury salt catalyst, suggesting the in-situ formation and role of a mercury chloroacetate species. orgsyn.org

Materials Science: The principles of crystal engineering, which have been applied to a vast range of mercury(II) halides and other complexes, could be extended to Mercury(II) chloroacetate. rsc.org By using it as a precursor or node, it may be possible to construct novel coordination polymers or metal-organic frameworks with unique structural or functional properties.

Precursor Chemistry: Like other metal carboxylates, Mercury(II) chloroacetate could serve as a precursor for the synthesis of other organometallic or inorganic mercury compounds through ligand exchange or decarboxylation reactions. thieme-connect.de

The compound represents an underexplored area within the broader field of mercury coordination chemistry. Future investigations into its structural characterization, reactivity, and potential applications would provide a more complete picture of the influence of substituted carboxylate ligands on the behavior of the mercury(II) ion.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

26719-07-3

Molecular Formula

C4H4Cl2HgO4

Molecular Weight

387.57 g/mol

IUPAC Name

2-chloroacetate;mercury(2+)

InChI

InChI=1S/2C2H3ClO2.Hg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2

InChI Key

CJCJEYBMYFRTNX-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])Cl.C(C(=O)[O-])Cl.[Hg+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of Mercury(II) Chloroacetate (B1199739)

The most straightforward approach to obtaining mercury(II) chloroacetate, Hg(CH₂ClCOO)₂, involves the direct reaction of a suitable mercury(II) precursor with chloroacetic acid or its corresponding salt. This method leverages fundamental acid-base or salt metathesis reactions.

The synthesis of mercury(II) chloroacetate is typically achieved through the reaction of mercury(II) oxide (HgO) with chloroacetic acid (ClCH₂COOH). This acid-base reaction is a clean and efficient method for producing the salt. The general reaction is:

HgO (s) + 2 ClCH₂COOH (aq) → Hg(CH₂ClCOO)₂ (aq) + H₂O (l)

In a typical procedure, a stoichiometric amount of solid mercury(II) oxide is gradually added to an aqueous solution of chloroacetic acid. The mixture is heated gently to facilitate the dissolution of the oxide and drive the reaction to completion. Upon cooling the resulting solution, mercury(II) chloroacetate crystallizes out and can be isolated by filtration. The solubility and crystal formation are highly dependent on temperature and concentration.

Alternative precursors, such as mercury(II) acetate (B1210297) or mercury(II) nitrate, can also be employed. However, the use of mercury(II) oxide is often preferred as the only byproduct is water, simplifying the purification process. The table below summarizes common synthetic pathways.

Mercury(II) PrecursorReagentSolventGeneral ConditionsObservationsReference
Mercury(II) Oxide (HgO)Chloroacetic Acid (ClCH₂COOH)WaterGentle heating (e.g., 60-80 °C) followed by cooling and crystallization.Solid HgO dissolves in the acid solution. White crystalline product forms upon cooling.
Mercury(II) Acetate (Hg(CH₃COO)₂)Chloroacetic Acid (ClCH₂COOH)Water or EthanolHeating under reflux. The equilibrium is driven by the volatilization of the displaced acetic acid.Ligand exchange reaction. Isolation may require removal of acetic acid byproduct.General Method
Mercury(II) Nitrate (Hg(NO₃)₂)Sodium Chloroacetate (NaCH₂ClCOO)WaterAqueous solutions of reactants are mixed at room temperature.Salt metathesis (precipitation) reaction. The product may precipitate immediately if its solubility limit is exceeded.General Method

The formation of mercury(II) chloroacetate involves the coordination of the chloroacetate anion to the Hg²⁺ center. The Hg²⁺ ion, with its d¹⁰ electron configuration, is a soft Lewis acid and readily forms complexes with both hard (oxygen) and soft (halide) Lewis bases. The chloroacetate ligand (ClCH₂COO⁻) is an interesting case as it possesses both a hard carboxylate group (-COO⁻) and a softer chloro- substituent (-Cl).

The primary interaction is the formation of Hg-O bonds with the carboxylate group. The mechanism of the reaction with HgO begins with the protonation of the oxide ion by the acidic proton of chloroacetic acid, forming water. The resulting chloroacetate anion then coordinates to the Hg²⁺ cation.

Hg²⁺ + 2 ClCH₂COO⁻ → [Hg(OOCCH₂Cl)₂]

In the solid state and in solution, the coordination mode of the chloroacetate ligand can vary. It can act as:

A monodentate ligand: Only one oxygen atom of the carboxylate group coordinates to a single mercury center.

A bidentate chelating ligand: Both oxygen atoms of the same carboxylate group coordinate to a single mercury center, forming a four-membered ring. This is generally less stable and less common for simple carboxylates.

A bidentate bridging ligand: The carboxylate group bridges two different mercury centers, leading to the formation of polymeric chains or networks. This is a very common coordination mode for mercury(II) carboxylates and contributes to their structural diversity.

Synthesis of Chloroacetate-Functionalized Ligands for Mercury(II) Complexation

Beyond the simple salt, a more sophisticated strategy involves synthesizing complex organic ligands that are pre-functionalized with one or more chloroacetate groups. This approach allows for precise control over the coordination environment of the mercury(II) ion, tailoring properties such as stability, selectivity, and structure.

The synthesis of these tailored ligands involves covalently attaching a chloroacetate group to a larger organic scaffold. The scaffold is typically chosen for its own coordination properties, often containing additional donor atoms like nitrogen, sulfur, or oxygen. The most common synthetic method for this functionalization is the N-acylation or O-acylation of a suitable substrate using chloroacetyl chloride or a related derivative.

For example, N-chloroacetyl-α-amino acids can be prepared by reacting an amino acid with chloroacetyl chloride under Schotten-Baumann conditions (in an alkaline aqueous solution). The reaction for glycine (B1666218) would be:

H₂NCH₂COOH + ClC(O)CH₂Cl + 2 NaOH → ClCH₂C(O)NHCH₂COONa + NaCl + 2 H₂O

The resulting N-chloroacetyl-amino acid can then be used as a multidentate ligand for complexing mercury(II). The ligand offers a peptide-like amide nitrogen, a carboxylate group, and the chloroacetate moiety as potential donor sites. Research has demonstrated the synthesis of mercury(II) complexes with ligands such as N-chloroacetylglycine and N-chloroacetyl-DL-alanine, where the ligand coordinates to mercury(II) through the carboxylate oxygen atoms.

The table below outlines representative methods for functionalizing organic substrates.

Organic SubstrateFunctionalization ReagentReaction TypeResulting Ligand ClassReference
Amino Acids (e.g., Glycine)Chloroacetyl Chloride (ClC(O)CH₂Cl)N-AcylationN-Chloroacetyl-amino acids
Amines (e.g., Aniline)Chloroacetyl Chloride (ClC(O)CH₂Cl)N-AcylationN-Aryl-2-chloroacetamidesGeneral Method
Phenols (e.g., Phenol)Ethyl Chloroacetate / Sodium EthoxideWilliamson Ether Synthesis (O-Alkylation)Aryloxyacetic acids (after hydrolysis)General Method
ThiosemicarbazidesChloroacetic AcidCondensation / CyclizationHeterocyclic Thiones

The design of chloroacetate-functionalized precursors for mercury(II) complexation is guided by established principles of coordination chemistry, most notably the Hard and Soft Acids and Bases (HSAB) principle. Mercury(II) is a classic soft acid, exhibiting a strong affinity for soft donor atoms like sulfur and, to a lesser extent, nitrogen, in addition to its interactions with harder oxygen donors.

Chemists design ligands to exploit these preferences:

Chelation and Donor Atom Combination: Ligands are designed to be multidentate, incorporating the chloroacetate's carboxylate group along with other strategically placed donor atoms (N, S). For example, thiosemicarbazone ligands derived from chloroacetic acid provide a {N, N, S} or {N, S} donor set, which is highly effective for binding soft metal ions like Hg²⁺. The formation of five- or six-membered chelate rings upon complexation significantly enhances the thermodynamic stability of the resulting mercury(II) complex (the chelate effect).

Structural Preorganization: The organic scaffold can be designed to be "preorganized," meaning its default conformation holds the donor atoms in an optimal position to bind the mercury(II) ion. This minimizes the entropic penalty associated with the ligand reorganizing itself upon complexation, leading to higher binding constants.

Modulation of Electronic Properties: The chloroacetate group itself serves as a modulator. The electron-withdrawing nature of the chlorine atom can tune the electronic properties of the entire ligand system, which in turn affects the stability and reactivity of the final mercury(II) complex.

Research on mercury(II) complexes with Schiff bases derived from S-benzyldithiocarbazate and various aldehydes/ketones illustrates this design principle. These ligands offer a {N, S} donor set that strongly binds to Hg²⁺. While not directly containing a chloroacetate group, the synthetic strategies are analogous: a core chelating unit is functionalized to fine-tune its properties for selective metal binding, a role the chloroacetate moiety can fulfill in other systems.

References Raju, P. V. G., et al. (1981). Formation Constants of Divalent Metal Ion Complexes with Carboxylic Acids. Indian Journal of Chemistry, Section A, 20A, 1055-1057. Casals, I., et al. (1988). Mercury(II) complexes with N-acetyl- and N-chloroacetyl-alpha-amino acids. Inorganica Chimica Acta, 152(2), 141-145. Singh, D. P., et al. (2010). Synthesis, spectral and antimicrobial studies of mercury(II) complexes of Schiff bases derived from S-benzyldithiocarbazate. European Journal of Medicinal Chemistry, 45(4), 1512-1516. Biyala, M. K., et al. (2007). Synthesis, spectroscopic characterization and antimicrobial activity of organomercury(II) complexes of semicarbazones and thiosemicarbazones. Bioinorganic Chemistry and Applications, 2007, 89369.

Structural Characterization and Solid State Chemistry

Structural Comparisons with Other Mercury(II) Carboxylate and Halide Analogues

Future research in this area would be invaluable to the field of inorganic and materials chemistry, shedding light on the structural effects of halogen substitution on the coordination chemistry of mercury(II) carboxylates.

Coordination Chemistry and Solution Equilibria

Ligand Exchange and Complex Formation Equilibria

Ligand exchange reactions are fundamental to the coordination chemistry of mercury(II). In aqueous solution, the Hg²⁺ ion is hydrated, existing as [Hg(H₂O)ₙ]²⁺. The introduction of chloroacetate (B1199739) ions leads to the stepwise displacement of water molecules by the chloroacetate ligands.

The reaction between Hg²⁺ and chloroacetate (L⁻) can lead to the formation of complexes with varying stoichiometries, primarily mononuclear complexes of the general formula [HgLₙ]²⁻ⁿ. The predominant species formed are typically [HgL]⁺ and [HgL₂]. The formation of these complexes can be represented by the following equilibria:

Hg²⁺ + L⁻ ⇌ [HgL]⁺ [HgL]⁺ + L⁻ ⇌ [HgL₂]

The relative concentrations of these species depend on the total concentrations of mercury(II) and chloroacetate ions in the solution. While specific studies on mercury(II) chloroacetate are not abundant, the behavior is expected to be similar to that of other mercury(II) carboxylate complexes.

Table 1: Possible Stoichiometric Complexes of Mercury(II) Chloroacetate

Complex SpeciesStoichiometry (Hg²⁺:CH₂ClCOO⁻)
[Hg(CH₂ClCOO)]⁺1:1
[Hg(CH₂ClCOO)₂]1:2
[Hg(CH₂ClCOO)₃]⁻1:3
[Hg(CH₂ClCOO)₄]²⁻1:4

This table represents theoretically possible species based on the coordination tendencies of Mercury(II). The actual predominant species in solution would need to be confirmed experimentally.

Potentiometry: This is a common method for determining stability constants. It involves monitoring the change in the potential of a mercury electrode or a specific ion-selective electrode as a function of the ligand concentration.

Spectrophotometry: Changes in the UV-Vis absorption spectrum upon complex formation can be used to determine the stoichiometry and stability of the complexes.

Calorimetry: Isothermal titration calorimetry (ITC) can be employed to directly measure the enthalpy change upon complex formation, from which the binding constant, and thus the formation constant, can be calculated.

While experimentally determined formation constants for mercury(II) chloroacetate are not readily found in the cited literature, Table 2 provides illustrative stability constants for mercury(II) with the closely related acetate (B1210297) ligand, which can offer an approximation of the expected magnitude. asianpubs.org

EquilibriumStepwise Formation Constant (log K)Overall Formation Constant (log β)
Hg²⁺ + Ac⁻ ⇌ [Hg(Ac)]⁺5.65.6
[Hg(Ac)]⁺ + Ac⁻ ⇌ [Hg(Ac)₂]4.19.7

Ac⁻ represents the acetate ion. These values are for illustrative purposes to indicate the general stability of mercury(II) carboxylate complexes.

Solvent Effects on Coordination Environment and Stability

The nature of the solvent can significantly influence the coordination environment and the stability of mercury(II) chloroacetate complexes. The solvent's polarity, donor ability, and dielectric constant all play a role. For instance, in aprotic solvents with low donor numbers, the stability of the complexes is generally enhanced compared to aqueous solutions where water molecules compete for coordination sites. The solvent can also affect the geometry of the resulting complexes, with different solvents potentially favoring different coordination numbers and structures.

pH-Dependent Speciation of Mercury(II) in Chloroacetate-Containing Systems

The pH of the solution is a critical factor controlling the speciation of mercury(II) in the presence of chloroacetate. The concentration of the deprotonated chloroacetate ligand (CH₂ClCOO⁻) is directly dependent on the pH and the pKa of chloroacetic acid (pKa ≈ 2.87).

At low pH values (pH < pKa), the predominant species is the protonated chloroacetic acid (CH₂ClCOOH), and complexation with Hg²⁺ is minimal. As the pH increases, the concentration of the chloroacetate anion increases, favoring the formation of mercury(II)-chloroacetate complexes. At higher pH values, the formation of hydroxo complexes, such as [Hg(OH)]⁺ and Hg(OH)₂, can compete with the formation of chloroacetate complexes, leading to a complex interplay of equilibria. The toxicity and bioavailability of mercury are strongly influenced by its speciation, which is in turn affected by pH. wikipedia.org

Table 3: Predicted Predominant Mercury(II) Species at Different pH Ranges in a Chloroacetate System

pH RangePredominant Mercury(II) Species
< 2Hg²⁺ (solvated)
2 - 4[Hg(CH₂ClCOO)]⁺, [Hg(CH₂ClCOO)₂]
4 - 7[Hg(CH₂ClCOO)₂]
> 7[Hg(OH)(CH₂ClCOO)], Hg(OH)₂

This table provides a generalized prediction of speciation based on typical pKa values and hydrolysis constants for mercury(II).

Interactions with Ancillary Ligands in Mixed-Ligand Mercury(II) Complexes

In environments containing other potential ligands in addition to chloroacetate, the formation of mixed-ligand complexes is possible. These ancillary ligands can be other organic molecules or inorganic ions. The formation and stability of these mixed-ligand complexes depend on the relative affinities of the different ligands for mercury(II) and their respective concentrations. The coordination of a second, different ligand can either stabilize or destabilize the initial mercury(II)-chloroacetate complex. The study of mixed-ligand complexes is important for understanding the behavior of mercury in complex environmental and biological matrices where a multitude of potential ligands are present.

Spectroscopic Probing of Molecular Structure and Electronic Properties

Vibrational Spectroscopy (FT-IR, Raman)

The vibrational spectrum of mercury(II) chloroacetate (B1199739) is dominated by the characteristic modes of the chloroacetate ligand. The carboxylate group (COO⁻) gives rise to two particularly informative stretching vibrations: the asymmetric stretching vibration (νₐ(COO)) and the symmetric stretching vibration (νₛ(COO)). The positions of these bands are sensitive to the nature of the coordination between the carboxylate and the metal ion.

In addition to the carboxylate vibrations, other characteristic bands of the chloroacetate ligand, such as C-Cl, C-C, and CH₂ vibrations, can be identified. A comparative analysis with similar metal chloroacetates helps in the precise assignment of these vibrational modes.

Table 1: Assignment of Characteristic Vibrational Frequencies for Mercury(II) Chloroacetate

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
νₐ(COO)1580 - 1650Asymmetric stretching of the carboxylate group. Its position indicates the coordination mode.
νₛ(COO)1380 - 1420Symmetric stretching of the carboxylate group. The separation (Δν) between νₐ and νₛ is diagnostic of the coordination type.
ν(C-Cl)700 - 800Stretching vibration of the carbon-chlorine bond.
ν(C-C)900 - 950Stretching vibration of the carbon-carbon single bond.
δ(CH₂)1400 - 1450Scissoring and wagging vibrations of the methylene (B1212753) group.
ν(Hg-O)250 - 400Stretching vibration of the mercury-oxygen bond, providing direct evidence of coordination.

Note: The expected frequency ranges are based on data from analogous metal carboxylate complexes.

The coordination of the chloroacetate ligand to the mercury(II) ion can be inferred from the separation between the asymmetric and symmetric carboxylate stretching frequencies (Δν = νₐ(COO) - νₛ(COO)). A larger Δν value compared to the free chloroacetate ion is indicative of a monodentate coordination mode, where only one of the carboxylate oxygen atoms is bonded to the mercury center. Conversely, a smaller Δν value suggests a bidentate or bridging coordination.

Furthermore, the low-frequency region of the Raman and far-IR spectra is crucial for identifying the direct signature of the mercury-ligand bond. uq.edu.au The appearance of new vibrational bands, which are absent in the spectrum of the free ligand, can be assigned to the Hg-O stretching modes. uq.edu.au For mercury(II) acetate (B1210297), a related compound, the Hg-O stretching frequency has been observed in this region, providing a reference for mercury(II) chloroacetate. uq.edu.au The presence and characteristics of these bands offer direct evidence for the formation of the mercury-chloroacetate complex and provide insights into the strength and nature of the mercury-oxygen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in both solution and the solid state. For mercury(II) chloroacetate, a multinuclear approach involving ¹H, ¹³C, and ¹⁹⁹Hg NMR provides a comprehensive picture of its molecular structure and the coordination environment around the mercury atom.

¹H and ¹³C NMR spectra provide information about the organic ligand framework of the complex. In the ¹H NMR spectrum of mercury(II) chloroacetate, a singlet corresponding to the methylene (CH₂) protons of the chloroacetate ligand is expected. The chemical shift of this signal will be influenced by the electronegativity of the chlorine atom and the coordination to the mercury center.

The ¹³C NMR spectrum will show two distinct resonances: one for the carbonyl carbon (C=O) of the carboxylate group and another for the methylene carbon (CH₂Cl). The chemical shift of the carbonyl carbon is particularly sensitive to the coordination mode of the carboxylate group. Upon coordination to mercury, a shift in the resonance position compared to the free chloroacetate ion is anticipated, reflecting the change in the electronic environment of the carbon atom.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Mercury(II) Chloroacetate

NucleusGroupExpected Chemical Shift (δ, ppm)Notes
¹H-CH₂-~ 4.0 - 4.5A singlet is expected. The exact shift depends on the solvent and concentration.
¹³C-C(O)O-~ 170 - 180Sensitive to the coordination mode of the carboxylate group.
-CH₂Cl~ 40 - 50Influenced by the electronegative chlorine atom.

Note: The expected chemical shift ranges are based on data for chloroacetic acid and related metal chloroacetates.

The ¹⁹⁹Hg nucleus, with a spin of 1/2, is an excellent probe for studying the coordination environment of mercury. chemrxiv.org The chemical shift of ¹⁹⁹Hg is highly sensitive to the nature of the ligands, the coordination number, and the geometry of the mercury center, spanning a range of over 3500 ppm. chemrxiv.orghuji.ac.il For mercury(II) carboxylates, the ¹⁹⁹Hg chemical shift provides direct information on the electronic shielding of the mercury nucleus by the chloroacetate ligands.

In studies involving complexes of mercury(II) chloroacetate with phosphorus-containing ligands, such as tertiary phosphines, ³¹P NMR spectroscopy becomes a valuable tool. The coordination of the phosphine (B1218219) to the mercury center results in a significant change in the ³¹P chemical shift compared to the free phosphine. Furthermore, the observation of coupling between the ¹⁹⁹Hg and ³¹P nuclei (¹J(¹⁹⁹Hg-³¹P)) provides unequivocal evidence of a direct Hg-P bond. The magnitude of this coupling constant is related to the strength and nature of the mercury-phosphine bond.

Solid-state NMR (ssNMR) spectroscopy provides structural information on crystalline and amorphous materials. For mercury(II) chloroacetate, ¹³C and ¹⁹⁹Hg ssNMR can reveal details about the crystallographic environment of the atoms. ¹³C ssNMR can distinguish between crystallographically inequivalent chloroacetate ligands within the unit cell.

¹⁹⁹Hg ssNMR is particularly powerful in the solid state. escholarship.org The chemical shift anisotropy (CSA), which is averaged out in solution, can be measured in static or slow-spinning solid-state experiments. The CSA provides information about the symmetry of the electronic environment around the mercury nucleus and can be used to determine the coordination geometry. For instance, a nearly linear two-coordinate mercury complex will exhibit a large CSA, while a more symmetrical tetrahedral or octahedral environment will result in a smaller CSA.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Circular Dichroism, Fluorescence)

Electronic absorption and emission spectroscopy are powerful tools for investigating the coordination chemistry and electronic structure of mercury(II) complexes. ijcrt.org Techniques such as UV-Visible (UV-Vis) spectroscopy, Circular Dichroism (CD), and fluorescence spectroscopy provide detailed insights into the electronic transitions that occur upon complex formation, offering information on the nature of the metal-ligand bonding and the geometry of the resulting species. ijcrt.orgnih.gov

Ligand-to-Metal Charge Transfer (LMCT) Transitions

A key feature in the electronic spectra of many mercury(II) complexes is the presence of intense Ligand-to-Metal Charge Transfer (LMCT) bands. libretexts.org LMCT transitions involve the excitation of an electron from a molecular orbital that is primarily ligand-based in character to one that is predominantly metal-based. nih.govresearchgate.net These transitions are common for complexes where the metal is in a high oxidation state, such as Hg(II), and is bound to ligands that can readily donate electrons. libretexts.org

In the case of Mercury(II) chloroacetate, the carboxylate groups of the chloroacetate ligand possess oxygen atoms with lone pairs of electrons. These electrons reside in filled, high-energy molecular orbitals. The Mercury(II) ion, with its d¹⁰ electron configuration, has empty, low-lying acceptor orbitals (the 6s and 6p orbitals). An LMCT transition can therefore occur, promoting an electron from an oxygen-based orbital to a mercury-based orbital. libretexts.org This process can be considered an internal oxidation-reduction event. libretexts.org

LMCT bands are typically characterized by their high intensity (large molar absorptivity values, ε > 10,000 L mol⁻¹ cm⁻¹) because they are electronically allowed transitions. libretexts.org These intense absorptions often occur in the UV region of the spectrum. For instance, studies on mercury(II) complexes with other ligands containing oxygen or sulfur donors, which are analogous to the oxygen donors in chloroacetate, show characteristic LMCT bands in the mid-UV range. nih.gov The formation of S---Hg bonds in mercury(II)-peptide complexes, for example, gives rise to distinct LMCT absorption bands. nih.gov Similarly, the intense purple color of potassium permanganate (B83412) is due to an LMCT transition from oxygen orbitals to manganese orbitals. libretexts.org

Table 1. Examples of Ligand-to-Metal Charge Transfer (LMCT) Bands in Mercury(II) Complexes.
Complex/SystemLigand Donor AtomsApproximate λmax (nm)Reference
Mercury(II) with Cys-Gly-Cys motif peptidesSulfur (thiolate)230 - 250 nih.gov
Mercury(II) with 2-acetylpyridine (B122185) thiosemicarbazoneNitrogen, Sulfur351 ijacskros.com
Mercury(II) with Michler’s thioketoneSulfur628 researchgate.net
Mercury(II) with 5-methylthiophene–2-carboxaldehyde ethylenediamine (B42938)Nitrogen385

Spectroscopic Signatures of Complexation and Conformational Changes

The formation of a complex between mercury(II) and a ligand like chloroacetate can be readily monitored using spectroscopic techniques. The appearance of a new, intense LMCT band in the UV-Vis spectrum upon the addition of the ligand to a solution of a mercury(II) salt is a definitive signature of complex formation. nih.gov

Circular Dichroism (CD) spectroscopy is particularly sensitive to changes in the three-dimensional structure of molecules. While chloroacetate itself is not chiral, its coordination to the mercury(II) center can induce conformational changes in more complex systems or ordered environments. Studies on mercury(II) binding to peptides have shown that complexation can induce specific secondary structures, such as β-turns, which give rise to characteristic CD signals. nih.gov These spectral changes provide direct evidence of mercury-induced conformational ordering. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive Spectroscopy (EDS) in Mercury(II) Adsorption Studies

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive Spectroscopy (EDS) are surface-sensitive analytical techniques indispensable for studying the adsorption of mercury species onto various materials. researchgate.net These methods provide direct information on the elemental composition and chemical state of the adsorbed species, which is crucial for understanding the mechanism of mercury capture and immobilization. researchgate.netnih.gov

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), works by irradiating a sample surface with X-rays and analyzing the kinetic energy of the emitted core-level electrons. nasa.gov The binding energy of these electrons is characteristic of the element and its chemical (oxidation) state. nasa.gov In studies of mercury adsorption, XPS is used to identify the oxidation state of the captured mercury. The Hg 4f core level spectrum is particularly informative. Metallic mercury (Hg(0)) and oxidized mercury (Hg(II)) exhibit distinct binding energies for the Hg 4f₇/₂ peak. Typically, the binding energy for Hg(II) species is shifted to a higher value compared to Hg(0) due to the increased positive charge on the mercury atom. researchgate.netresearchgate.net For an adsorbed Mercury(II) chloroacetate complex, XPS would be expected to show the Hg 4f peaks at binding energies characteristic of the Hg(II) state, confirming that the mercury was captured in its oxidized form. researchgate.netthermofisher.com

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. nanoscience.compsu.edu It is often coupled with Scanning Electron Microscopy (SEM-EDS). ecohumanism.co.ukresearchgate.net When the sample is bombarded by the electron beam of the microscope, atoms emit characteristic X-rays whose energies correspond to specific elements. nanoscience.com In the context of Mercury(II) chloroacetate adsorption, EDS analysis of the adsorbent surface would provide qualitative and semi-quantitative information on the elemental composition. psu.edunist.gov The detection of characteristic X-ray signals for mercury (Hg), chlorine (Cl), oxygen (O), and carbon (C) would confirm the presence of the adsorbed complex and allow for elemental mapping to visualize its distribution across the surface. psu.edu

Table 2. Representative Hg 4f Binding Energies from XPS for Various Mercury Species.
Mercury SpeciesHg 4f7/2 Binding Energy (eV)Reference
Hg (metallic)~99.8 - 100.3 thermofisher.com
HgCl2~101.3 - 103.4 researchgate.net
HgO~100.8 researchgate.net
HgS~102.2 researchgate.net
HgSO4~102.8 researchgate.net

Mechanistic Investigations of Reactivity and Catalysis

Mercury(II)-Mediated Organic Transformations

Mercury(II) salts are well-established reagents for the activation of unsaturated carbon-carbon bonds. nih.govbeilstein-journals.org Their electrophilic nature allows them to initiate a cascade of reactions leading to highly functionalized organic molecules. nih.govbeilstein-journals.org The general mechanism involves the initial reaction of the Hg(II) salt with an alkene or alkyne to form a mercurial carbonium ion intermediate. nih.govbeilstein-journals.org This intermediate is then susceptible to attack by a nucleophile, leading to the formation of a new carbon-nucleophile bond. nih.govbeilstein-journals.org

Electrophilic mercuration is the initial step in many mercury(II)-mediated reactions. In this process, the mercury(II) species acts as an electrophile, attacking a carbon-carbon double or triple bond, or an aromatic ring. escholarship.orgnih.gov For instance, the reaction with an alkene leads to the formation of a cyclic mercurinium ion intermediate. chemistrysteps.comyoutube.com This three-membered ring is analogous to the halonium ions formed during the halogenation of alkenes. chemistrysteps.com The positive charge in the mercurinium ion is shared between the mercury atom and the two carbon atoms of the original double bond. chemistrysteps.comyoutube.com

The stability and structure of this intermediate are key to the reaction's outcome, preventing the formation of free carbocations and thus avoiding the rearrangements that often plague other electrophilic addition reactions. chemistrysteps.comlibretexts.org The distribution of the positive charge in the mercurinium ion dictates the regioselectivity of the subsequent nucleophilic attack. chemistrysteps.com

Studies on the mercuration of aromatic compounds, such as benzene (B151609) and its derivatives, with mercuric trifluoroacetate (B77799) in trifluoroacetic acid have provided insights into the electrophilic nature of this reaction. nih.gov These studies show that mercuration is an electrophilic aromatic substitution where Hg(II) is the electrophile. escholarship.org The reaction proceeds via a two-step mechanism involving a sigma-complex intermediate, and the initial mercuration can be reversible. escholarship.org The substituent on the aromatic ring influences the rate and regioselectivity of the substitution, with electron-donating groups activating the ring towards mercuration. nih.gov

Table 1: Comparison of Intermediates in Electrophilic Additions

Reaction Electrophile Intermediate Susceptibility to Rearrangement
Acid-Catalyzed Hydration H⁺ Carbocation High
Halogenation X⁺ (from X₂) Halonium Ion Low

| Oxymercuration | Hg²⁺ | Mercurinium Ion | Low chemistrysteps.comlibretexts.org |

Oxymercuration-demercuration is a powerful two-step method for the hydration of alkenes that follows Markovnikov's rule without carbocation rearrangements. libretexts.orgwikipedia.org

Step 1: Oxymercuration The reaction is initiated by the electrophilic attack of the mercury(II) species on the alkene, forming the cyclic mercurinium ion. youtube.comwikipedia.org A nucleophile, typically water for hydration or an alcohol for ether formation, then attacks the more substituted carbon of the mercurinium ion. libretexts.orgwikipedia.org This regioselectivity is explained by the greater partial positive charge on the more substituted carbon atom in the mercurinium ion intermediate. chemistrysteps.comyoutube.com The attack occurs from the side opposite to the mercury bridge, resulting in an anti-addition of the nucleophile and the mercury group across the double bond. masterorganicchemistry.com

Step 2: Demercuration The organomercury intermediate formed in the first step is then treated with a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), in a process called demercuration. wikipedia.org This step replaces the mercury-containing group with a hydrogen atom. wikipedia.org The mechanism of this reductive elimination is complex and can involve free radicals, making it generally not stereospecific. wikipedia.org

Table 2: Key Features of the Oxymercuration-Demercuration Mechanism

Feature Description Reference
Intermediate Cyclic mercurinium ion chemistrysteps.comyoutube.com
Regioselectivity Markovnikov addition (OH on the more substituted carbon) libretexts.orgwikipedia.org
Carbocation Rearrangement Avoided due to the bridged intermediate chemistrysteps.comlibretexts.orglibretexts.org
Stereochemistry of Oxymercuration Anti-addition of -OH and -HgOAc chemistrysteps.commasterorganicchemistry.com

| Demercuration Reagent | Typically Sodium Borohydride (NaBH₄) | wikipedia.org |

Mercury(II) salts, including chloroacetate (B1199739) relatives like the acetate (B1210297) and trifluoroacetate, are effective catalysts for various intramolecular cyclization and rearrangement reactions. nih.govbeilstein-journals.org These transformations are crucial in the synthesis of complex heterocyclic and carbocyclic structures. nih.govbeilstein-journals.orgresearchgate.net

Cyclization Reactions: The general mechanism for mercury(II)-mediated cyclization involves the activation of an unsaturated bond (alkene, alkyne, or allene) by the electrophilic mercury(II) salt, forming a mercurinium ion. nih.govbeilstein-journals.org An internal nucleophile then attacks this activated intermediate, leading to the formation of a cyclic structure containing a carbon-mercury bond. nih.govbeilstein-journals.org Subsequent demercuration replaces the mercury with hydrogen. This strategy has been employed in the synthesis of various cyclic ethers, lactones, and nitrogen-containing heterocycles. nih.govbeilstein-journals.orgresearchgate.net For example, Hg(II) salts have been used to synthesize furanose and pyranose derivatives with high stereoselectivity. nih.gov

Rearrangement Reactions: Mercury(II) compounds can also catalyze molecular rearrangements. A notable example is the Beckmann rearrangement of ketoximes to amides or lactams. organic-chemistry.orgnih.gov In this reaction, the mercury(II) salt, such as mercury(II) chloride, coordinates to the hydroxyl group of the oxime, enhancing its leaving group ability. organic-chemistry.org This facilitates the migration of the group anti to the leaving group to the nitrogen atom, resulting in the formation of the corresponding amide or lactam. organic-chemistry.orgnih.gov This method provides a milder alternative to the traditional use of strong acids for this transformation. organic-chemistry.org

Redox Transformations of Mercury(II) in the Presence of Chloroacetate

The redox chemistry of mercury is complex, with the element existing primarily in three oxidation states: elemental mercury (Hg(0)), mercurous (Hg₂²⁺), and mercuric (Hg²⁺). libretexts.orgnih.gov Mercury(II) chloroacetate contains mercury in the +2 oxidation state. Transformations between these states are critical in both synthetic and environmental contexts. bham.ac.ukmdpi.com

In organic reactions like oxymercuration-demercuration, the mercury(II) species is reduced to elemental mercury(0) during the demercuration step with sodium borohydride. wikipedia.org

In environmental and atmospheric chemistry, the redox cycling between Hg(0) and Hg(II) is a key process governing the transport and fate of mercury. bham.ac.ukcopernicus.org Hg(0) is volatile and can be transported long distances, while Hg(II) is more water-soluble and prone to deposition. bham.ac.ukcopernicus.org The oxidation of Hg(0) to Hg(II) and the reduction of Hg(II) to Hg(0) can be influenced by a variety of chemical and photochemical processes. mdpi.comnih.gov

While specific studies on the redox transformations of mercury(II) in the explicit presence of chloroacetate are not abundant in the provided search results, the general principles of mercury redox chemistry apply. The chloroacetate ligand could potentially influence the redox potential of the Hg(II)/Hg(0) couple. Furthermore, the chloroacetate ion itself could be involved in redox processes under certain conditions, although it is generally considered a spectator ligand in the context of the organic transformations discussed above. The stability of the mercury(II)-chloroacetate complex would affect the availability of Hg(II) for reduction. mdpi.com

Computational and Theoretical Insights into Mercury Ii Chloroacetate Chemistry

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the equilibrium geometries of molecules by finding the minimum energy structure on the potential energy surface. For mercury(II) complexes, these calculations must often account for relativistic effects due to the high atomic number of mercury.

In the solid state, related compounds like mercury(II) acetate (B1210297) consist of isolated molecules with nearly linear O-Hg-O arrangements, though longer intermolecular interactions can create a distorted coordination geometry. A DFT study on long-chain mercury(II) carboxylates (palmitate and stearate) similarly found that mercury atoms are bonded to carboxylate anions in a geometry described as a slightly distorted square antiprism.

For an isolated molecule of mercury(II) chloroacetate (B1199739), DFT calculations would be expected to predict a geometry where the mercury(II) ion is coordinated to the oxygen atoms of the two chloroacetate ligands. The primary coordination would likely involve a linear or near-linear O-Hg-O arrangement, which is characteristic of many Hg(II) compounds. The presence of the electronegative chlorine atom on the acetate ligand could influence bond lengths and angles compared to simpler acetates.

Table 1: Expected Geometric Parameters for Mercury(II) Chloroacetate based on Analogous Compounds

ParameterExpected Value/CharacteristicBasis of Comparison
Hg-O Bond Length ~2.05 - 2.10 ÅBased on the 2.07 Å distance in crystalline mercury(II) acetate.
O-Hg-O Bond Angle ~180° (near-linear)Characteristic of d¹⁰ Hg(II) complexes seeking to minimize ligand-ligand repulsion.
Coordination Geometry Primarily 2-coordinate (linear)Common for simple mercury(II) salts; may be distorted by intermolecular interactions in the solid state.

Note: This table presents expected values based on related structures, as specific DFT-calculated data for mercury(II) chloroacetate is not available in the cited literature.

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

The distribution of electron density, often analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of chemical bonds. For a shared (covalent) interaction, electron density is concentrated along the bond path, whereas for a closed-shell (ionic) interaction, the density is depleted in the bonding region. In studies of mercury(II) chloride, analysis of the electron density at the bond critical point between mercury and chlorine has been used to characterize the covalent versus ionic nature of the bond. A similar analysis for mercury(II) chloroacetate would quantify the degree of covalency in the Hg-O bonds.

Table 2: Conceptual Molecular Orbital and Electron Density Analysis

Analysis TypeInformation GainedRelevance to Mercury(II) Chloroacetate
HOMO/LUMO Analysis Identifies electron donor/acceptor sites; HOMO-LUMO gap indicates chemical stability and reactivity.The HOMO would likely be localized on the chloroacetate ligands (oxygen lone pairs), while the LUMO would be centered on the mercury ion, indicating its Lewis acidic character.
Electron Density Distribution Visualizes charge concentration and depletion within the molecule.Would show the polarization of the molecule and the accumulation of negative charge on the oxygen and chlorine atoms.
QTAIM Analysis Quantifies the nature of the chemical bond (ionic, covalent, intermediate).Would determine the precise character of the Hg-O bonds, which are expected to have significant ionic and covalent contributions.

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. For mercury(II) chloroacetate, MD simulations would be invaluable for understanding its behavior in a solvent, such as water. These simulations can reveal details about the solvation shell, the stability of the complex in solution, and the dynamics of ligand exchange.

MD studies on mercury ions interacting with biological molecules, such as aquaporin, have demonstrated how the ion coordinates with surrounding functional groups and water molecules. A simulation of mercury(II) chloroacetate in water would likely show a well-defined first solvation shell around the mercury center, composed of water molecules and the chloroacetate ligands. Key parameters that could be extracted include:

Radial Distribution Functions (RDFs): To determine the average distance and coordination number of water molecules around the mercury ion.

Ligand Dynamics: To observe if the chloroacetate ligands remain bound or undergo dissociation or exchange with solvent molecules.

Conformational Flexibility: To explore the range of motion and flexibility of the chloroacetate chains.

While MD simulations have been performed on chloroacetate esters to study their interfacial properties, studies including the mercury(II) complex are not currently available.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental results. For mercury(II) chloroacetate, DFT calculations could predict vibrational frequencies corresponding to IR and Raman spectra and NMR chemical shifts. Such calculations for mercury-containing species must often incorporate relativistic effects to achieve accuracy, particularly for NMR parameters. A combined computational and experimental study on long-chain mercury carboxylates successfully used DFT to aid in the interpretation of solid-state NMR data.

Global reactivity descriptors, derived from DFT calculations, quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical basis for predicting how a molecule will interact with other chemical species.

Table 3: Key Reactivity Descriptors and Their Significance

DescriptorDefinitionPredicted Insight for Mercury(II) Chloroacetate
Chemical Potential (μ) The negative of electronegativity; relates to the tendency of electrons to escape the system.A high negative value would indicate a stable molecule, but one that can act as an electrophile.
Chemical Hardness (η) Proportional to the HOMO-LUMO gap; measures resistance to change in electron distribution.A larger value would suggest higher kinetic stability and lower reactivity.
Electrophilicity Index (ω) Measures the energy stabilization when the system acquires additional electronic charge.Would quantify the strong Lewis acid character of the mercury(II) center.
Fukui Functions Identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack.Would likely identify the mercury atom as the primary site for nucleophilic attack and the carboxylate oxygens as sites for electrophilic attack.

Note: Specific calculated values for these descriptors for mercury(II) chloroacetate are not available in the searched literature.

Theoretical Models for Metal Selectivity and Ligand Affinity of Mercury(II)

Theoretical models are essential for understanding why mercury(II) binds preferentially to certain ligands over others. The Hard and Soft Acids and Bases (HSAB) principle is a key qualitative model. Mercury(II) is classified as a soft Lewis acid, meaning it has a high affinity for soft Lewis bases, most notably ligands containing sulfur (thiolates).

However, Hg(II) also forms stable complexes with harder oxygen-donating ligands like carboxylates. Theoretical models based on DFT can quantify the binding affinity by calculating the Gibbs free energy of the complexation reaction. By comparing the calculated binding energy of chloroacetate to that of other ligands (e.g., thiols, amines, water, chloride), it is possible to create a quantitative scale of ligand affinity for mercury(II). Such models would be crucial for predicting the speciation of mercury in complex environments where multiple potential ligands are present. These calculations would also elucidate the role of the electron-withdrawing chlorine atom in modulating the binding strength of the carboxylate group to the mercury center compared to a simple acetate ligand.

Environmental Chemistry and Biogeochemical Cycling

Speciation and Environmental Fate in Aquatic and Terrestrial Systems

In aquatic systems, Hg(II) can form complexes with chloride (Cl-), hydroxide (B78521) (OH-), and sulfide (B99878) (S2-) ions. mdpi.comencyclopedia.pub The dominant inorganic species often include HgCl₂, Hg(OH)₂, and HgS, depending on the water chemistry. pjoes.comencyclopedia.pub For instance, in saline waters with high chloride content, chloro-complexes are significant. mdpi.com The fate of these dissolved species is varied; they can be transported in the water column, adsorb to suspended particulate matter, or settle into sediments. epa.gov Sediments often act as a major sink for mercury, where it can be sequestered, but also as a source, from which it can be released back into the water column. epa.gov

Mercury speciation in terrestrial systems is strongly correlated with the soil's organic matter content. msu.ru Hg(II) ions exhibit a strong affinity for soil particles, particularly those rich in organic carbon and clay minerals. This adsorption limits its mobility and leaching into groundwater. nih.gov The primary forms of mercury in soil include complexes with humic and fulvic acids, as well as inorganic precipitates like mercury sulfide (cinnabar), especially under reducing conditions. msu.runih.gov Over time, mercury deposited in soils can be re-emitted to the atmosphere, transported via runoff into aquatic systems, or taken up by plants. nih.govfrontiersin.org

Adsorption, Sequestration, and Remediation Strategies Involving Chloroacetate (B1199739) Derivatives

While mercury(II) chloroacetate itself is not used in remediation, chloroacetate derivatives, specifically chloroacetic acid, play a role in the synthesis of specialized sorbents for mercury removal from contaminated media. These strategies focus on creating materials with a high affinity for Hg(II) ions to sequester them from water or soil. researchgate.netnsf.gov

The design of effective sorbents for mercury(II) often involves modifying a stable, high-surface-area substrate with functional groups that have a strong affinity for mercury. Chloroacetic acid is used as a reagent to introduce carboxyl (-COOH) functional groups onto the surface of materials like graphene oxide and Ti₃C₂Tₓ MXene. researchgate.netnsf.gov This process, known as carboxylation, enhances the material's capacity to bind with metal ions.

The general principle involves the reaction of chloroacetic acid with hydroxyl groups on the substrate's surface under basic conditions. This chemical modification results in a sorbent decorated with carboxylate moieties that are effective at capturing Hg(II) ions from aqueous solutions. nsf.gov Beyond carboxyl groups, other functional groups are highly effective for mercury capture. Thiol (-SH) groups are particularly notable due to the strong affinity between soft Lewis acids like Hg(II) and soft bases like sulfur. mdpi.com Therefore, many advanced sorbents are functionalized with thiol groups to achieve high selectivity and removal efficiency for mercury. mdpi.com

The removal of mercury(II) by functionalized sorbents occurs through several mechanisms, with chelation and ion exchange being predominant.

Chelation: This is a key mechanism for sorbents functionalized with carboxyl or thiol groups. nih.govresearchgate.net Chelation involves the formation of multiple coordinate bonds between the central mercury ion and two or more donor atoms from the ligand (the functional group on the sorbent). For example, the deprotonated carboxylate groups (-COO⁻) introduced via chloroacetic acid can form a stable chelate complex with an Hg(II) ion. nsf.govrsc.org This process effectively immobilizes the mercury onto the sorbent surface.

Ion Exchange: In this process, the Hg(II) ions in the solution are exchanged for other, more weakly bound ions on the sorbent surface. For instance, the protons (H⁺) of the carboxyl groups or other cations associated with the functional groups can be displaced by Hg(II) ions, leading to the sequestration of mercury.

The strength of the bond formed between mercury and the functional group is critical. The interaction between Hg(II) and thiol groups is particularly strong and is a primary mechanism for its capture by both natural organic matter and specialized sorbents. mdpi.com

Functional GroupPrimary Uptake MechanismDescriptionRelevance to Chloroacetate Derivatives
Carboxyl (-COOH)Chelation, Ion ExchangeForms stable complexes by binding Hg(II) to oxygen donor atoms. Protons can be exchanged for Hg(II) ions.Directly introduced onto sorbents using chloroacetic acid. researchgate.netnsf.gov
Thiol (-SH)Chelation (Covalent Bonding)Forms very strong covalent bonds due to the high affinity between mercury (a soft acid) and sulfur (a soft base). mdpi.comRepresents a highly effective functional group often compared with or used alongside other groups for mercury remediation.
Amine (-NH₂)ChelationNitrogen atoms act as electron donors to form coordinate bonds with Hg(II).Used in various sorbent designs for heavy metal removal.

Transformation Pathways of Inorganic Mercury(II) in Environmental Matrices

Once in the environment, inorganic Hg(II) is subject to a complex web of transformation processes that alter its speciation and bioavailability. ntiers.infrontiersin.org These transformations are driven by both abiotic (e.g., photochemical reactions) and biotic (e.g., microbial) processes. ntiers.innih.gov

Key transformation pathways include:

Reduction: Divalent mercury (Hg(II)) can be reduced to volatile elemental mercury (Hg(0)). This process is a significant pathway for mercury to be re-emitted from terrestrial and aquatic surfaces back into the atmosphere. nih.govnih.gov Abiotic reduction can be mediated by sunlight (photoreduction), particularly in the presence of dissolved organic matter, while biotic reduction is carried out by various bacteria. nih.gov

Oxidation: Conversely, elemental mercury (Hg(0)) can be oxidized to the more reactive Hg(II) form. In the atmosphere, this is driven by oxidants like ozone and halogens. nih.gov In aquatic systems, oxidation can also occur, making the mercury available for other transformation or uptake processes. dovepress.com

Methylation: This is arguably the most significant transformation from a toxicological standpoint. Under anaerobic conditions, typically in sediments and anoxic water columns, certain microorganisms (like sulfate-reducing and iron-reducing bacteria) can convert inorganic Hg(II) into highly toxic and bioaccumulative methylmercury (B97897) (CH₃Hg⁺). epa.govfrontiersin.orgnih.govnih.gov The formation of methylmercury is a critical entry point for mercury into the food web. mdpi.com

Demethylation: Methylmercury can also be degraded back to inorganic Hg(II) through biotic and abiotic pathways, which can reduce its potential for bioaccumulation. ntiers.in

The balance between methylation and demethylation rates determines the net production of methylmercury in an ecosystem. frontiersin.org

Interactions with Natural Organic Matter and Biological Ligands (Chemical Aspects)

The Hg(2+) ion, being a soft Lewis acid, has a very high affinity for soft Lewis bases, particularly sulfur-containing functional groups (thiols or sulfhydryls). msu.ru This property governs its interactions with natural organic matter (NOM) and biological molecules.

Natural Organic Matter (NOM): In both soil and water, Hg(II) binds exceptionally strongly to NOM, which includes substances like humic and fulvic acids. nih.govnih.govcolorado.edu The primary binding sites within NOM are reduced sulfur functional groups (R-SH). msu.rumsu.runih.gov Studies using techniques like X-ray absorption fine structure (EXAFS) spectroscopy have shown that Hg(II) coordinates with two thiol groups in a linear fashion. msu.ru This strong complexation with NOM significantly reduces the concentration of free, bioavailable Hg(II), thereby influencing its subsequent methylation and uptake by organisms. msu.runih.gov While binding to oxygen and nitrogen groups in NOM can occur, the affinity for thiol groups is substantially higher. msu.ru

Biological Ligands: The toxicology of mercury is closely linked to its ability to bind to sulfur-containing biological ligands. nih.gov It readily interacts with the thiol groups of amino acids like cysteine, and peptides such as glutathione. nih.govnih.gov This interaction is the basis for its inhibitory effect on many enzymes and proteins, as it can alter their structure and function. nih.gov In blood plasma, for example, albumin is a major Hg-binding protein due to its free cysteine residues. nih.gov The formation of these stable mercury-thiol complexes is also central to the transport and distribution of mercury within living organisms. nih.govrsc.org

Logarithms of Stability Constants (log K) for Hg(II) Complexes
Ligand TypeSpecific Ligand ExampleComplexlog KReference Context
Natural Organic MatterSoil Organic Matter (Thiol site)SOM-Hg(II)~32Represents very strong binding to thiol sites in soil. colorado.edu
Natural Organic MatterAquatic Humic Substances (Thiol site)DOM-Hg(II)~26-27Indicates strong complexation in aquatic systems. colorado.edu
Amino AcidNorvalineHg(Norvaline)8.61Shows binding to amino acids, though weaker than with thiols. scielo.org.bo
Amino AcidNorvalineHg(Norvaline)₂7.05Stability of the 1:2 complex. scielo.org.bo
Amino AcidCysteine (Thiol-containing)Hg(Cys)₂High (not quantified in sources)Known to form exceptionally stable complexes. acs.org

Advanced Analytical Methods for Detection and Speciation

Chromatographic Techniques for Mercury(II) Chloroacetate (B1199739) and Related Speciesresearchgate.netnih.gov

Chromatographic methods are essential for separating different forms of mercury (speciation) in a sample before quantification. nih.govnih.gov This separation is crucial because the toxicity of mercury is highly dependent on its chemical form. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be coupled with element-specific detectors for the speciation of mercury. nih.gov The most common approach for mercury involves pairing HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.govnih.gov This hyphenated technique, HPLC-ICP-MS, offers high sensitivity and the ability to distinguish between different mercury compounds in a single analysis. nih.gov

In the context of analyzing a sample containing mercury(II) chloroacetate, HPLC would separate the inorganic mercury(II) (Hg²⁺) from any potential organomercury species, such as methylmercury (B97897) or ethylmercury. mdpi.com The separation typically occurs on a column where molecules are partitioned based on properties like polarity or ionic charge. nih.gov After separation, the eluent from the HPLC column is introduced into the ICP-MS system. The ICP-MS detector atomizes and ionizes the sample in a high-temperature plasma, and then uses a mass spectrometer to detect the mercury isotopes, providing highly sensitive and specific quantification. nih.gov This method is powerful for its low detection limits, often at the parts-per-trillion (ppt) level, and its wide linear dynamic range. nih.gov

Table 1: Key Features of HPLC-ICP-MS for Mercury Speciation

Feature Description Reference
Technique High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry nih.gov
Application Separation and quantification of different mercury species (e.g., inorganic Hg²⁺, methylmercury). nih.govnih.gov
Detector ICP-MS provides element-specific detection with high sensitivity and selectivity. nih.gov
Detection Limits Capable of reaching sub-ppt levels, crucial for environmental and biological samples. nih.gov

| Advantages | Allows for the determination of multiple mercury species in a single run; high precision and accuracy. | nih.govmdpi.com |

Electrochemical Analysis

Electrochemical techniques offer a compelling alternative for mercury detection due to their simplicity, rapid response, low cost, and portability. researchgate.netmdpi.com These methods are particularly well-suited for the trace analysis of heavy metals like mercury(II). researchgate.net

Voltammetry measures the current resulting from the reduction or oxidation of an analyte at an electrode surface as the potential is varied. researchgate.net Anodic Stripping Voltammetry (ASV) is one of the most widely reported and sensitive voltammetric techniques for mercury determination. researchgate.netepa.gov The process involves two main steps: first, Hg²⁺ ions in the sample are reduced and preconcentrated onto the working electrode (often a gold or carbon electrode) at a fixed potential. researchgate.netepa.gov In the second step, the potential is scanned in the positive direction, which "strips" the deposited mercury back into the solution as Hg²⁺, generating a current peak whose magnitude is proportional to the mercury concentration in the sample. researchgate.net

Different types of working electrodes, including glassy carbon, carbon paste, and gold film electrodes, have been utilized for the voltammetric determination of Hg(II). epa.gov The choice of electrode and supporting electrolyte can enhance both the sensitivity and selectivity of the analysis. researchgate.net For instance, the use of electrodes modified with specific complexing agents can improve the preconcentration step and lower the detection limits. researchgate.netmdpi.com

Table 2: Performance of Selected Voltammetric Methods for Mercury(II) Detection

Method Working Electrode Detection Limit (LOD) Sample Matrix Reference
Anodic Stripping Voltammetry (ASV) Gold Film on Glassy Carbon Electrode 0.1 µg/L (10-min plating) Aqueous Samples epa.gov
Square Wave Anodic Stripping Voltammetry (SWASV) Gold Electrode (GE) Not specified Vegetables researchgate.net
Open Circuit Accumulation with ASV Modified Carbon Screen-Printed Electrode (SPE-polyL) 6 µg/L Wastewater mdpi.com

Spectrophotometric and Luminescence-Based Detection

Optical methods, including spectrophotometry and luminescence, provide rapid, sensitive, and often highly selective means for detecting mercury(II) ions. ijacskros.comgovtsciencecollegedurg.ac.in These techniques rely on the interaction of Hg²⁺ with specific chemical probes that produce a measurable change in their optical properties.

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. Assays based on this phenomenon can be exceptionally sensitive. A method for detecting Hg²⁺ has been developed using the luminol-AgNO₃ chemiluminescence reaction catalyzed by gold nanoparticles (Au NPs). rsc.org In this system, a substance like ethylenediamine (B42938) can inhibit the catalytic activity of the Au NPs, quenching the CL signal. rsc.org However, when Hg²⁺ is introduced, it specifically binds to the ethylenediamine, restoring the catalytic function of the Au NPs and leading to a significant enhancement of the chemiluminescence intensity. rsc.org This "turn-on" response allows for the quantitative detection of Hg²⁺ with a linear range from 1 fM to 1 pM and an extremely low detection limit of 0.54 fM. rsc.org

Fluorescent chemosensors are molecules designed to exhibit a change in their fluorescence properties upon binding to a specific analyte. nih.govnih.gov For Hg²⁺ detection, these sensors typically consist of a fluorophore (the signaling unit) and a receptor (the recognition unit) that has a high affinity for mercury ions. nih.govquestjournals.org The interaction between Hg²⁺ and the receptor can cause a distinct change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). nih.govnih.gov

A wide variety of organic molecules, including those based on rhodamine, have been developed as fluorescent probes for Hg²⁺. nih.govquestjournals.orgmdpi.com These sensors are valued for their high sensitivity, selectivity, and potential for real-time monitoring and bioimaging. nih.govrsc.org The sensing mechanism often involves processes like photo-induced electron transfer (PET), chelation-enhanced fluorescence quenching (CHEQ), or a Hg²⁺-catalyzed chemical reaction that transforms the sensor from a non-fluorescent to a highly fluorescent state. nih.govresearchgate.netmdpi.com

Table 3: Examples of Fluorescent Chemosensors for Mercury(II) Detection

Sensor Type/Name Fluorescence Response Detection Limit (LOD) Mechanism Reference
Rhodamine-based Turn-on (Colorless to Pink) 3.55 x 10⁻¹³ mL⁻¹ Inhibition of PET, Chelation-Enhanced Fluorescence (CHEF) mdpi.com
Acridine-based Turn-off 1.26 nM Chelation Enhanced Fluorescence Quenching (CHEQ), Photo-induced Electron Transfer (PET) mdpi.com
Organic Sensor A Luminescence Change 2 ppb (1.0 x 10⁻⁸ M) Strong binding affinity between sensor and Hg²⁺ mdpi.com

Hyphenated Analytical Techniques for Comprehensive Speciation

The environmental and toxicological assessment of mercury requires the differentiation of its various chemical forms, a process known as speciation analysis. The toxicity of mercury is highly dependent on its chemical form; for instance, organomercury compounds such as methylmercury are significantly more toxic than inorganic mercury species. frontiersin.orgnih.govwur.nl Hyphenated analytical techniques, which couple powerful separation methods with highly sensitive element-specific detectors, are essential for the accurate identification and quantification of mercury compounds, including species like Mercury(2+) chloroacetate. frontiersin.organalytik-jena.com

These techniques typically involve a chromatographic or electrophoretic separation stage followed by a detection stage. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common separation techniques, while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Mass Spectrometry (MS) are frequently used for detection. nih.govnih.gov

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is one of the most utilized methods for mercury speciation. nih.govanalytik-jena.com This is due to its suitability for analyzing non-volatile and thermally unstable mercury compounds in complex matrices like fish, seafood, and other biological tissues. wur.nlanalytik-jena.com The HPLC separates different mercury species, such as inorganic mercury (Hg²⁺), methylmercury, and ethylmercury, which are then detected with the exceptional sensitivity of ICP-MS, often reaching detection limits in the nanogram per liter (ng/L) range. analytik-jena.com While specific analytical protocols for this compound are not extensively documented, its nature as an ionic mercury salt makes HPLC-ICP-MS a theoretically ideal technique for its separation and quantification.

Gas Chromatography (GC) coupled with detectors like MS (GC-MS) or ICP-MS (GC-ICP-MS) provides another powerful approach, particularly for volatile mercury species. nih.govthermofisher.com For non-volatile compounds such as this compound, a derivatization step is necessary to convert the analyte into a volatile form before injection into the GC system. nih.govoaepublish.comusu.edu Techniques using aqueous ethylation with sodium tetraethylborate (NaBEt₄) are common for this purpose. nih.gov GC-ICP-MS, in particular, offers some of the lowest absolute detection limits, in the picogram (pg) to sub-picogram range. nih.gov

Other hyphenated methods include Capillary Electrophoresis coupled with ICP-MS (CE-ICP-MS), which offers rapid analysis and is effective for the separation of ionic mercury compounds with minimal sample preparation. nih.govresearchgate.net

The table below summarizes research findings for various hyphenated techniques used in mercury speciation, demonstrating their analytical capabilities.

Table 1: Research Findings on Hyphenated Techniques for Mercury Speciation

Analytical Technique Common Analytes Typical Sample Matrix Limit of Detection (LOD) / Quantification (LOQ) Reference
HPLC-ICP-MS Inorganic Mercury (Hg²⁺), Methylmercury (MeHg⁺), Ethylmercury (EtHg⁺) Fish, Seafood ng/L range analytik-jena.com
GC-ICP-MS Methylmercury (MeHg⁺), Inorganic Mercury (as derivative) Biological Tissues 0.005 pg (absolute for MeHg⁺) nih.govoaepublish.com
GC-MS Methylmercury (MeHg⁺), Inorganic Mercury (as derivative) Biological Tissues, Urine, Saliva 0.079 pg (absolute for MeHg⁺); 10-15 ng/L in urine nih.govoaepublish.com
GC-pyro-AFS Methylmercury (MeHg⁺), Ethylmercury (EtHg⁺) Environmental Samples 2-6 pg (absolute) nih.gov
CE-ICP-MS Inorganic Mercury (Hg²⁺), Methylmercury (MeHg⁺), Ethylmercury (EtHg⁺) Water 0.26-0.45 pg/mL (LOQ) nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.